(methylsulfanyl)formamide
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Overview
Description
(methylsulfanyl)formamide, also known as S-methyl carbamothioate, is an organic compound with the molecular formula C2H5NOS. It is a sulfur-containing ester that is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(methylsulfanyl)formamide can be synthesized through several methods. One common approach involves the reaction of carbamothioic acid with methanol in the presence of an acid catalyst. This esterification process typically requires heating the reactants to facilitate the reaction. Another method involves the use of acid chlorides or acid anhydrides, which react with methanol to form the ester .
Industrial Production Methods
In industrial settings, the production of carbamothioic acid, S-methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and increase yield .
Chemical Reactions Analysis
Types of Reactions
(methylsulfanyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioic acid derivatives.
Scientific Research Applications
(methylsulfanyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving sulfur.
Medicine: Research has explored its potential as a precursor for drug development, especially in designing compounds with antimicrobial properties.
Mechanism of Action
The mechanism by which carbamothioic acid, S-methyl ester exerts its effects involves the interaction with specific molecular targets. In plants, it induces systemic acquired resistance (SAR) by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This activation leads to the expression of defense-related genes and the accumulation of defense compounds .
Comparison with Similar Compounds
Similar Compounds
Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH): Similar in structure and function, BTH is also used to induce SAR in plants.
Acibenzolar-S-methyl (ASM): Another compound with similar properties, used as a plant activator.
Uniqueness
(methylsulfanyl)formamide is unique due to its specific ester group, which allows for diverse chemical modifications and applications. Its ability to induce SAR in plants makes it particularly valuable in agricultural research and pest management .
Properties
Molecular Formula |
C2H5NOS |
---|---|
Molecular Weight |
91.13 g/mol |
IUPAC Name |
S-methyl carbamothioate |
InChI |
InChI=1S/C2H5NOS/c1-5-2(3)4/h1H3,(H2,3,4) |
InChI Key |
LADHHNUVWRWPRH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)N |
Origin of Product |
United States |
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